molecular formula C13H11ClN2O3S B13749377 2-Chloro-N-(2-methylbenzene-1-sulfonyl)pyridine-3-carboxamide CAS No. 113513-65-8

2-Chloro-N-(2-methylbenzene-1-sulfonyl)pyridine-3-carboxamide

Katalognummer: B13749377
CAS-Nummer: 113513-65-8
Molekulargewicht: 310.76 g/mol
InChI-Schlüssel: JZPIBRSYSXHYDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- is a chemical compound with a complex structure that includes a pyridine ring, a carboxamide group, a chlorine atom, and a sulfonyl group attached to a methylphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the pyridinecarboxamide core. The process often includes chlorination and sulfonylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyridinecarboxamides.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Pyridinecarboxamide, 2-chloro-N-[(2-nitrophenyl)sulfonyl]-
  • 3-Pyridinecarboxamide, 2-chloro-N-[(4-methylphenyl)sulfonyl]-
  • 3-Pyridinecarboxamide, 2-chloro-N-[(2,4-difluorophenyl)sulfonyl]-

Uniqueness

Compared to similar compounds, 3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- exhibits unique chemical properties due to the presence of the methylphenyl group

Eigenschaften

CAS-Nummer

113513-65-8

Molekularformel

C13H11ClN2O3S

Molekulargewicht

310.76 g/mol

IUPAC-Name

2-chloro-N-(2-methylphenyl)sulfonylpyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O3S/c1-9-5-2-3-7-11(9)20(18,19)16-13(17)10-6-4-8-15-12(10)14/h2-8H,1H3,(H,16,17)

InChI-Schlüssel

JZPIBRSYSXHYDA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=C(N=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.